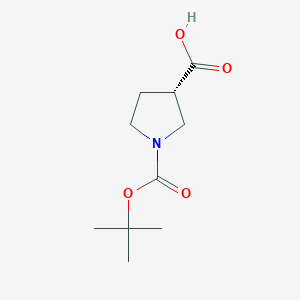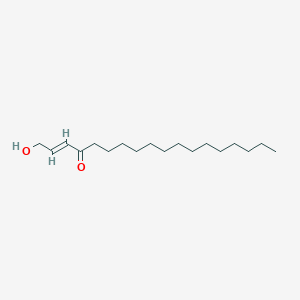
1-Hydroxy-2-octadecen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-octadecen-4-one, also known as 12-hydroxy stearic acid or 12-HSA, is a long-chain fatty acid derivative that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound has been studied extensively for its ability to modify the surface properties of various materials, making it an attractive candidate for use in a wide range of industrial and biomedical applications.
Mecanismo De Acción
The mechanism of action of 12-HSA is not fully understood, but it is believed to involve the formation of a monolayer on the surface of the material being modified. This monolayer alters the surface properties of the material, making it more hydrophilic and increasing its surface energy. This, in turn, can lead to improved adhesion, wettability, and other desirable surface properties.
Efectos Bioquímicos Y Fisiológicos
While 12-HSA has been studied extensively for its surface-modifying properties, there is limited research on its biochemical and physiological effects. Some studies have suggested that 12-HSA may have anti-inflammatory properties, while others have investigated its potential as a treatment for certain types of cancer. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 12-HSA is its ability to modify the surface properties of a wide range of materials. This makes it a versatile compound that can be used in a variety of scientific research applications. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and apply the compound, as well as the potential for variability in the effectiveness of the surface modification process.
Direcciones Futuras
There are several potential future directions for research on 12-HSA. One area of interest is the use of this compound in the production of biocompatible materials for use in medical applications. Additionally, there is potential for the development of new methods for synthesizing and applying 12-HSA that could improve its effectiveness and versatility. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications and potential therapeutic uses.
Métodos De Síntesis
There are several methods for synthesizing 12-HSA, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of stearic acid with hydrogen peroxide and a catalyst, while enzymatic synthesis utilizes lipases to catalyze the reaction between stearic acid and hydroperoxide. Microbial synthesis involves the use of microorganisms such as Pseudomonas aeruginosa to produce 12-HSA through a fermentation process.
Aplicaciones Científicas De Investigación
The unique surface properties of 12-HSA make it an attractive candidate for use in a variety of scientific research applications. One of the most promising areas of research involves the use of 12-HSA as a surfactant in the production of nanoparticles for drug delivery. Additionally, 12-HSA has been studied as a potential lubricant additive, as well as a surface modifier for various materials such as polymers and metals.
Propiedades
Número CAS |
142465-61-0 |
|---|---|
Nombre del producto |
1-Hydroxy-2-octadecen-4-one |
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
(E)-1-hydroxyoctadec-2-en-4-one |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h14,16,19H,2-13,15,17H2,1H3/b16-14+ |
Clave InChI |
DSGCOTNNKNIFHS-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC(=O)/C=C/CO |
SMILES |
CCCCCCCCCCCCCCC(=O)C=CCO |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)C=CCO |
Sinónimos |
1-Hydroxy-2-octadecen-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



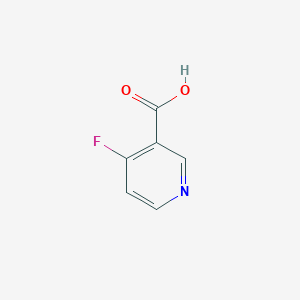

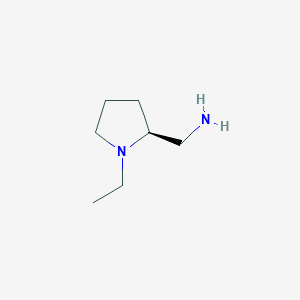
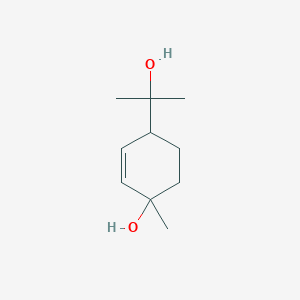
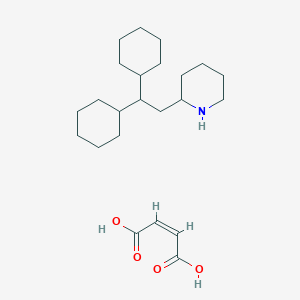
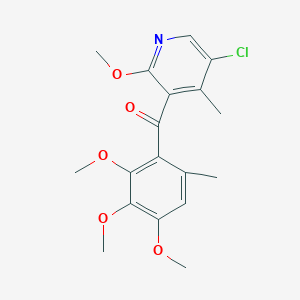
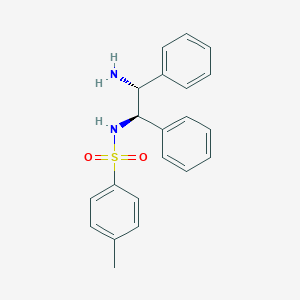
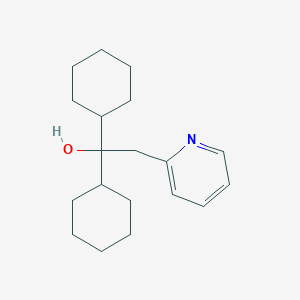
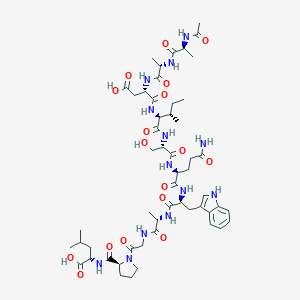
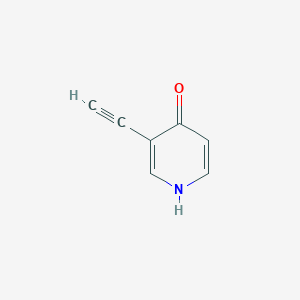
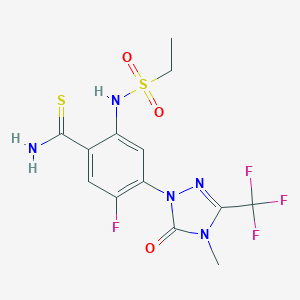
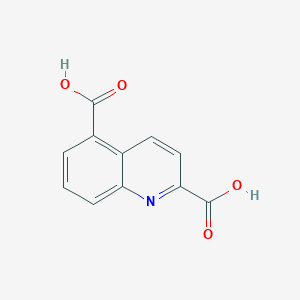
![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
